molecular formula C4H2Cl4 B1195488 1,1,2,3-Tetrachlorobuta-1,3-diene CAS No. 921-09-5

1,1,2,3-Tetrachlorobuta-1,3-diene

Cat. No. B1195488
CAS RN: 921-09-5
M. Wt: 191.9 g/mol
InChI Key: RCBKHVTUYAGMLB-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrachlorobuta-1,3-diene is a chemical compound with the formula C4H2Cl4. Its molecular weight is 191.871 . The IUPAC Standard InChI is InChI=1S/C4H2Cl4/c1-2(5)3(6)4(7)8/h1H2 . The CAS Registry Number is 921-09-5 .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 1,1,2,3-Tetrachlorobuta-1,3-diene .


Molecular Structure Analysis

The chemical structure of 1,1,2,3-Tetrachlorobuta-1,3-diene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,3-Tetrachlorobuta-1,3-diene include its molecular weight, which is 191.871 . More detailed information like melting point, boiling point, density, and other physical properties were not found in the sources .

Scientific Research Applications

  • Vibrational Spectra and Conformational Analysis : A study provided a complete interpretation of the vibrational spectra of various chlorosubstituted buta-1,3-dienes, including 1,1,2,3-tetrachlorobuta-1,3-diene. This research is significant for understanding the molecular structure and behavior of these compounds (Panchenko et al., 1978).

  • NMR Study for Detecting Contaminants : Another study focused on the NMR chemical shifts and coupling constants of polychlorobuta-1,3-diene derivatives, highlighting their importance in identifying such compounds as contaminants in underground water (Botta et al., 1998).

  • Synthesis of Sulfanyl-Substituted Compounds : Research demonstrated the conversion of perchlorobuta-1,3-diene into various sulfanyl-substituted compounds, showcasing the versatility of this diene in organic synthesis (Schmidt et al., 2009).

  • Copolymerization for Coating Applications : A study on the copolymerization of 1,1,2-trichlorobuta-1,3-diene with peroxide-containing acrylates and methacrylates revealed its potential in creating coatings for steel cords with enhanced tensile strength and corrosion resistance (Rakhimov & Bogdanova, 2019).

  • Study on Bromination of Polymers : Research on the bromination of poly-1,1,2-trichlorobuta-1,3-diene investigated the addition of bromine to polymer double bonds, contributing to the understanding of chemical modifications in polymers (Vointseva et al., 1979).

Future Directions

A paper titled “Stereoselective Synthesis of Highly Substituted 1,3‐Dienes via “à la carte” Multifunctionalization of Borylated Dendralenes” discusses an efficient and modular approach that provides access to multifunctional tetrasubstituted 1,3-dienes with excellent levels of regio- and stereoselectivity . This methodology is based on a tetracomponent reaction between a borylated dendralene, an organolithium reagent, and two different electrophiles . This could potentially open up new avenues for the synthesis and application of 1,1,2,3-Tetrachlorobuta-1,3-diene in the future .

properties

IUPAC Name

1,1,2,3-tetrachlorobuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4/c1-2(5)3(6)4(7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBKHVTUYAGMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4
Record name 1,1,2,3-TETRACHLOROBUTADIENE
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Source PubChem
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DSSTOX Substance ID

DTXSID2073938
Record name 1,3-Butadiene, 1,1,2,3-tetrachloro-
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Molecular Weight

191.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1,2,3-tetrachlorobutadiene is a colorless liquid. Water insoluble.
Record name 1,1,2,3-TETRACHLOROBUTADIENE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Product Name

1,1,2,3-Tetrachlorobuta-1,3-diene

CAS RN

921-09-5, 58334-79-5
Record name 1,1,2,3-TETRACHLOROBUTADIENE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1,1,2,3-Tetrachloro-1,3-butadiene
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Record name 1,3-Butadiene, 1,1,2,3-tetrachloro-
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Record name 1,3-Butadiene, tetrachloro-
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Record name 1,3-Butadiene, 1,1,2,3-tetrachloro-
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Record name 1,1,2,3-tetrachlorobuta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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